2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and two tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyrazole derivative with morpholine.
Attachment of the tolyl groups: The tolyl groups can be introduced via Friedel-Crafts alkylation reactions.
Formation of the acetamide linkage: This final step involves the reaction of the substituted pyrazole with an acyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- 2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- 2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
Uniqueness
What sets 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of both o-tolyl and p-tolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating both a morpholine and a pyrazole moiety, which may interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This formula indicates the presence of two aromatic rings (the o-tolyl and p-tolyl groups), a morpholine ring, and a pyrazole unit. The diverse functional groups suggest potential for varied biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The pyrazole ring is known to be a common pharmacophore in kinase inhibitors, which are crucial in regulating cellular processes. This suggests that the compound may inhibit specific kinases, potentially useful in cancer therapy.
- Receptor Binding : The morpholine group may facilitate binding to central nervous system receptors, indicating possible neuroactive properties.
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, as similar compounds have shown efficacy against various pathogens.
Biological Activity Studies
Recent studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the potential effectiveness of this compound.
Antimicrobial Activity
A study on related pyrazole derivatives demonstrated significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores their potential as antimicrobial agents.
Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|
7b | 0.22 | 75 |
5a | 0.25 | 70 |
Control | >10 | <20 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that related compounds exhibit low toxicity levels with IC50 values greater than 60 μM, indicating a favorable safety profile for further development . This suggests that while these compounds can be effective against pathogens, they maintain a degree of selectivity towards healthy cells.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antitumor Activity : A series of thiosemicarbazone derivatives demonstrated potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. These findings suggest that structural analogs could exhibit similar antitumor activities due to their pyrazole and morpholine components .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties, indicating a potential application in treating neurological disorders .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)24-22(28)16-27-15-21(20-6-4-3-5-18(20)2)23(25-27)26-11-13-29-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQIXJIIAYOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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